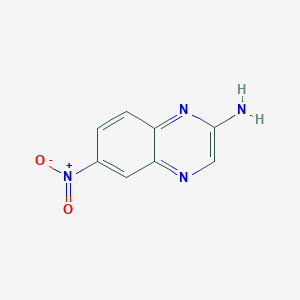

2-Amino-6-nitroquinoxaline

Beschreibung

BenchChem offers high-quality 2-Amino-6-nitroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-nitroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-nitroquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPYYXCOFZEGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376430 | |

| Record name | 2-AMINO-6-NITROQUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115726-26-6 | |

| Record name | 2-AMINO-6-NITROQUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Amino-6-nitroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Amino-6-nitroquinoxaline. This molecule is of interest to researchers in medicinal chemistry and drug development due to the established biological activity of the quinoxaline scaffold. This document outlines a feasible synthetic pathway, details experimental protocols, provides expected characterization data, and contextualizes the potential biological relevance of this compound.

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Derivatives of quinoxaline have demonstrated a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of both an amino and a nitro group on the quinoxaline ring system in 2-Amino-6-nitroquinoxaline suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening. This guide details a practical approach to its synthesis and characterization.

Synthesis of 2-Amino-6-nitroquinoxaline

A plausible and efficient method for the synthesis of 2-Amino-6-nitroquinoxaline is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-6-nitroquinoxaline. The electron-withdrawing nature of the nitro group and the pyrazine ring activates the chloro-substituent towards displacement by a nucleophile like ammonia.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available materials. The first step would be the synthesis of the key intermediate, 2-chloro-6-nitroquinoxaline, followed by amination.

Caption: Proposed synthetic workflow for 2-Amino-6-nitroquinoxaline.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-nitroquinoxaline (Intermediate 2)

This protocol is adapted from procedures for the synthesis of similar chloroquinoxaline derivatives.

-

Materials: 6-nitroquinoxalin-2(1H)-one, phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF, catalytic).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitroquinoxalin-2(1H)-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully and slowly, pour the reaction mixture onto crushed ice with constant stirring in a well-ventilated fume hood.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum. Recrystallization from a suitable solvent such as ethanol or acetonitrile can be performed for further purification.

-

Step 2: Synthesis of 2-Amino-6-nitroquinoxaline (Final Product)

This protocol is a general method for the amination of halo-quinoxalines.

-

Materials: 2-Chloro-6-nitroquinoxaline, ammonia solution (e.g., 7N in methanol or aqueous ammonia), a sealed reaction vessel.

-

Procedure:

-

Place 2-chloro-6-nitroquinoxaline (1 equivalent) in a pressure-resistant sealed tube.

-

Add a significant excess of a solution of ammonia in methanol (e.g., 20-30 equivalents).

-

Seal the tube tightly and heat the mixture at 100-120 °C for 12-24 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the vessel to room temperature.

-

Evaporate the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-Amino-6-nitroquinoxaline.

-

Characterization of 2-Amino-6-nitroquinoxaline

The structural confirmation of the synthesized 2-Amino-6-nitroquinoxaline would be achieved through a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally similar compounds.

Quantitative Data Summary

| Parameter | Expected Value |

| Molecular Formula | C8H6N4O2 |

| Molecular Weight | 190.16 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | >200 °C (Decomposition may be observed) |

| 1H NMR (DMSO-d6, 400 MHz) | δ 9.1-9.3 (s, 1H), 8.4-8.6 (d, 1H), 8.0-8.2 (dd, 1H), 7.8-8.0 (d, 1H), 7.5-7.7 (br s, 2H) |

| 13C NMR (DMSO-d6, 100 MHz) | δ 158-160, 148-150, 144-146, 140-142, 135-137, 125-127, 120-122, 118-120 |

| FTIR (KBr, cm-1) | 3400-3200 (N-H stretching), 1620-1640 (C=N stretching), 1580-1600 (aromatic C=C), 1500-1540 & 1330-1360 (NO2 stretching) |

| Mass Spectrometry (ESI+) | m/z 191.06 [M+H]+ |

Potential Biological Activity and Signaling Pathway

Quinoxaline derivatives are known to exhibit a range of biological activities, with some acting as anticancer agents by inducing apoptosis. The presence of a nitro group can sometimes be associated with mechanisms involving bioreduction to reactive species under hypoxic conditions, which are prevalent in solid tumors.

A plausible mechanism of action for a cytotoxic quinoxaline derivative could involve the induction of the intrinsic apoptosis pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspases, which are the executioners of apoptosis.

Caption: A representative diagram of the intrinsic apoptosis pathway.

This diagram illustrates a potential mechanism by which 2-Amino-6-nitroquinoxaline, as a cytotoxic agent, could induce programmed cell death in cancer cells. It is important to note that this is a generalized pathway and the specific molecular targets of 2-Amino-6-nitroquinoxaline would need to be determined through further experimental investigation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 2-Amino-6-nitroquinoxaline. The proposed synthetic route is based on established chemical principles and offers a practical approach for obtaining this compound. The expected characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The potential for this compound to act as an anticancer agent, possibly through the induction of apoptosis, warrants further investigation by scientists and professionals in the field of drug development.

Technical Guide: 2-Amino-6-nitroquinoxaline (CAS No. 115726-26-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and potential therapeutic applications of 2-amino-6-nitroquinoxaline, identified by CAS number 115726-26-6. Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document consolidates available data on 2-amino-6-nitroquinoxaline, presenting it in a structured format to support research and development efforts.

Chemical and Physical Properties

2-Amino-6-nitroquinoxaline is a quinoxaline derivative characterized by an amino group at the 2-position and a nitro group at the 6-position of the quinoxaline core.

| Property | Value | Source |

| CAS Number | 115726-26-6 | N/A |

| Common Name | 2-Amino-6-nitroquinoxaline | N/A |

| Molecular Formula | C₈H₆N₄O₂ | N/A |

| Molecular Weight | 190.16 g/mol | N/A |

| Appearance | Yellow solid (typical for nitroaromatic compounds) | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |

Synthesis

A plausible synthetic route for 2-amino-6-nitroquinoxaline would involve the reaction of 1,2-diamino-4-nitrobenzene with glyoxal or a protected equivalent, followed by amination. Alternatively, a more common approach found in the literature for related compounds is the reduction of a corresponding nitroquinoxaline precursor.

General Experimental Protocol: Reduction of 6-Nitroquinoxaline to 6-Aminoquinoxaline

This protocol describes the reduction of the nitro group to an amino group, a key transformation in the synthesis of aminoquinoxalines.

Materials:

-

6-Nitroquinoxaline

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas supply

-

Diatomaceous earth (Celite)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate (for TLC and column chromatography)

Procedure:

-

Dissolve 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in methanol (20 mL) in a suitable reaction flask.

-

Add 10% palladium on carbon (50 mg) to the solution.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, typically using a balloon) for 4 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using ethyl acetate as the eluent.

-

Upon completion of the reaction, remove the catalyst by filtering the mixture through a pad of diatomaceous earth.

-

Wash the filter cake with methanol to ensure complete recovery of the product.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography to afford 6-aminoquinoxaline.

Biological Activities and Mechanisms of Action

2-Amino-6-nitroquinoxaline and its derivatives have been investigated for a range of biological activities, including antibacterial, anticancer, and monoamine oxidase (MAO) inhibitory effects.

Antibacterial Activity

Quinoxaline derivatives have demonstrated potent activity against various bacterial strains. The mechanism of action is believed to involve the intercalation of the quinoxaline ring into bacterial DNA, leading to the disruption of DNA replication and transcription, ultimately causing bacterial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

2-Amino-6-nitroquinoxaline stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the bacterial suspension in CAMHB to the desired final concentration.

-

Prepare serial two-fold dilutions of the 2-amino-6-nitroquinoxaline stock solution in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible bacterial growth. This can also be quantified by measuring the optical density at 600 nm.

Signaling Pathway: Antibacterial Action

Caption: Proposed antibacterial mechanism of 2-amino-6-nitroquinoxaline.

Anticancer Activity

Derivatives of 2-amino-6-nitroquinoxaline have shown cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis, a form of programmed cell death, through the activation of caspase signaling pathways.

Experimental Protocol: Apoptosis Assay using Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

Materials:

-

Cancer cell line of interest

-

2-Amino-6-nitroquinoxaline

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cancer cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-amino-6-nitroquinoxaline for a specified period (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Signaling Pathway: Induction of Apoptosis

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-6-nitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity centered on the primary amino group of 2-Amino-6-nitroquinoxaline. This compound serves as a valuable scaffold in medicinal chemistry and materials science, largely due to the versatile chemistry of its amino functionality. The presence of the electron-withdrawing nitro group and the quinoxaline ring system significantly influences the nucleophilicity and basicity of the amino group, dictating its reaction pathways. This document details key transformations, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes reaction workflows.

Overview of Reactivity

The chemical behavior of the 2-amino group in 2-Amino-6-nitroquinoxaline is characteristic of an aromatic amine, albeit with attenuated reactivity. The electron-withdrawing nature of both the nitro group and the pyrazine ring of the quinoxaline system deactivates the amino group, making it less nucleophilic than aniline. Consequently, reactions often require more forcing conditions. Key reactions include diazotization, acylation, and alkylation, which open avenues for a wide array of functional group interconversions.

Diazotization Reactions

Diazotization of the 2-amino group creates a highly versatile diazonium salt intermediate (2-diazonium-6-nitroquinoxaline). This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0-5 °C). The resulting diazonium salt is often unstable and is used immediately in subsequent reactions.

The weakly basic nature of the 2-amino group, due to the electron-withdrawing effects of the quinoxaline ring and the nitro substituent, can make diazotization challenging. These reactions may require strongly acidic media to proceed efficiently.[1] The diazonium intermediate is a superb leaving group (N₂) and can be displaced by a variety of nucleophiles in Sandmeyer, Schiemann, and related reactions.

Sandmeyer and Related Reactions

The 2-diazonium-6-nitroquinoxaline cation can be readily transformed into a variety of substituted quinoxalines. These reactions are fundamental for introducing functionalities that are otherwise difficult to install directly.

Table 1: Representative Diazotization-Displacement Reactions

| Reaction Type | Reagents | Product Functional Group | Typical Yield (%) |

| Sandmeyer | CuCl / HCl | -Cl | 60-85 |

| Sandmeyer | CuBr / HBr | -Br | 60-85 |

| Sandmeyer | CuCN / KCN | -CN | 50-70 |

| Schiemann | HBF₄, then heat | -F | 40-60 |

| Gattermann | Cu powder / H⁺ | -Cl, -Br | 40-60 |

| Iodination | KI | -I | 70-90 |

| Hydroxylation | H₂O, H₂SO₄, heat | -OH | 20-40 |

Note: Yields are generalized based on typical diazotization reactions of aromatic amines and may vary for the specific substrate.

Experimental Protocol: Diazotization and Sandmeyer Reaction (Chloro-derivatization)

-

Diazotization:

-

Suspend 2-Amino-6-nitroquinoxaline (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be clear.

-

-

Sandmeyer Reaction (Displacement with Chloride):

-

In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl (2.0 eq) and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

-

Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture, and extract the product (2-Chloro-6-nitroquinoxaline) with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for further purification.

-

Diagram 1: General Workflow for Diazotization and Sandmeyer Reaction

Caption: Workflow for converting 2-amino-6-nitroquinoxaline to its 2-chloro derivative.

Acylation Reactions

The 2-amino group can be acylated to form amides using acylating agents such as acyl chlorides or anhydrides. These reactions typically require a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct (e.g., HCl) and may need heating to overcome the reduced nucleophilicity of the amine. This transformation is crucial for protecting the amino group or for synthesizing derivatives with potential biological activity.[2]

Table 2: Representative Acylation Reactions

| Acylating Agent | Base | Product | Typical Yield (%) |

| Acetyl Chloride | Pyridine | N-(6-nitroquinoxalin-2-yl)acetamide | 85-95 |

| Acetic Anhydride | Pyridine / Heat | N-(6-nitroquinoxalin-2-yl)acetamide | 80-90 |

| Benzoyl Chloride | Triethylamine | N-(6-nitroquinoxalin-2-yl)benzamide | 80-95 |

| Methanesulfonyl Chloride | Pyridine | N-(6-nitroquinoxalin-2-yl)methanesulfonamide | 70-85 |

Experimental Protocol: Acetylation with Acetyl Chloride

-

Dissolve 2-Amino-6-nitroquinoxaline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.

-

Add a base, such as pyridine (2.0 eq) or triethylamine (1.5 eq), to the solution and cool to 0 °C.

-

Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash sequentially with dilute HCl (if a non-pyridine base was used), water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-(6-nitroquinoxalin-2-yl)acetamide.

-

Purify the product by recrystallization or column chromatography.

Diagram 2: Logical Flow of the Acylation Reaction

Caption: Key components and outcome of the acylation of 2-amino-6-nitroquinoxaline.

Other Potential Reactions

While diazotization and acylation are the most prominent reactions, the 2-amino group can theoretically undergo other transformations common to aromatic amines, though specific examples for this substrate are less documented.

-

N-Alkylation: Direct alkylation with alkyl halides is often challenging due to the risk of over-alkylation and the low nucleophilicity of the amine. Reductive amination with aldehydes or ketones could provide a more controlled method for synthesizing secondary and tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base will yield sulfonamides, which are important functional groups in medicinal chemistry.

-

Coupling Reactions: The amino group can be a directing group or a handle for various cross-coupling reactions, although this often requires prior transformation into a more reactive functionality like a halide or triflate via diazotization.

Conclusion

The 2-amino group of 2-Amino-6-nitroquinoxaline is a key functional handle for chemical modification. Despite its reduced reactivity due to the electron-deficient nature of the quinoxaline core, it readily undergoes fundamental transformations such as diazotization and acylation. These reactions provide robust pathways for synthesizing a diverse library of derivatives for applications in drug discovery, diagnostics, and materials science. The protocols and data presented herein serve as a foundational guide for researchers aiming to leverage the rich chemistry of this important heterocyclic scaffold.

References

The Nitro Group's Crucial Role in Quinoxaline Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the nitro group in quinoxaline compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry. The introduction of a nitro moiety onto the quinoxaline scaffold profoundly influences the compound's physicochemical properties and biological activities, leading to the development of potent therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of nitroquinoxaline derivatives, with a focus on their applications in oncology and infectious diseases.

Physicochemical and Biological Impact of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly alters the electronic properties of the quinoxaline ring system. This modification can enhance the compound's interaction with biological targets and modulate its pharmacokinetic profile. The presence of the nitro group can increase the acidity of neighboring protons and influence the molecule's lipophilicity and solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[1][2][3]

From a pharmacological perspective, the nitro group is a key pharmacophore in many bioactive quinoxaline derivatives. It is particularly important in the design of hypoxia-activated prodrugs for cancer therapy and in the development of novel antimicrobial agents.

Synthesis of Nitroquinoxaline Derivatives

The synthesis of nitroquinoxaline compounds typically involves the condensation of a nitro-substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] Various synthetic methodologies have been developed to improve yields and introduce diverse substituents onto the quinoxaline core.

General Synthesis of 6-Nitroquinoxaline

A common route to 6-nitroquinoxaline involves the reaction of 4-nitro-o-phenylenediamine with glyoxal, often using a catalyst to enhance the reaction rate and yield.

Experimental Protocol: Synthesis of 6-Nitroquinoxaline

-

Materials: 4-nitro-o-phenylenediamine, 40% aqueous glyoxal solution, ethanol.

-

Procedure:

-

Dissolve 4-nitro-o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

-

Add a stoichiometric amount of 40% aqueous glyoxal solution to the flask.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford 6-nitroquinoxaline.

-

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6][7]

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities of Nitroquinoxaline Compounds

Nitroquinoxaline derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

The anticancer potential of nitroquinoxalines is one of the most extensively studied areas. The nitro group plays a crucial role in their mechanism of action, particularly in the context of tumor hypoxia.

Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), a quinoxaline di-N-oxide derivative, is a classic example of a hypoxia-activated prodrug. In the low-oxygen environment characteristic of solid tumors, tirapazamine is reduced by intracellular reductases to form a highly reactive radical species. This radical induces DNA double-strand breaks, leading to cancer cell death. In well-oxygenated normal tissues, the radical is rapidly oxidized back to the non-toxic parent compound, resulting in selective toxicity towards hypoxic tumor cells.

Table 1: Anticancer Activity of Selected Nitroquinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Tirapazamine | Various solid tumors | Varies with oxygen level | [8] |

| 2-MQB | Sepsis model | N/A (Inhibits inflammation) | N/A |

| Compound X | MCF-7 (Breast) | 1.5 | [9] |

| Compound Y | A549 (Lung) | 2.8 | [10] |

| Compound Z | HCT116 (Colon) | 0.9 | [8] |

Experimental Protocol: MTT Assay for IC50 Determination [11][12][13]

-

Materials: 96-well plates, cell culture medium, cancer cell line, nitroquinoxaline compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the nitroquinoxaline compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

-

Antimicrobial Activity

Nitroquinoxaline derivatives have also shown significant promise as antimicrobial agents, effective against a range of bacteria and fungi. The nitro group is often essential for their activity, participating in redox reactions that generate toxic reactive species within the microbial cells.

Table 2: Antimicrobial Activity of Selected Nitroquinoxaline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline-di-N-oxide A | Staphylococcus aureus | 8 | [15] |

| Quinoxaline-di-N-oxide B | Escherichia coli | 16 | [16] |

| Nitroquinoxaline C | Candida albicans | 4 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination [15][17][18]

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial or fungal strain, nitroquinoxaline compound.

-

Procedure:

-

Prepare a stock solution of the nitroquinoxaline compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by nitroquinoxaline compounds is crucial for rational drug design and development.

TLR4 Signaling Pathway in Sepsis

Certain quinoxaline derivatives, such as 2-methoxy-N-(3-(quinoxalin-2-yl)phenyl)benzamide (2-MQB), have been shown to exhibit anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. In sepsis, TLR4 is activated by lipopolysaccharide (LPS) from Gram-negative bacteria, leading to a cascade of inflammatory responses. 2-MQB can suppress this pathway, reducing the production of pro-inflammatory cytokines.

Experimental Protocol: Western Blot for NF-κB Activation [19][20][21][22]

-

Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibodies (anti-NF-κB p65, anti-phospho-NF-κB p65, anti-β-actin), HRP-conjugated secondary antibody, chemiluminescence substrate.

-

Procedure:

-

Treat cells with LPS in the presence or absence of the nitroquinoxaline inhibitor for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities to determine the levels of total and phosphorylated NF-κB p65, using β-actin as a loading control.

-

Experimental Workflow in Nitroquinoxaline Drug Discovery

The discovery and development of new drugs based on the nitroquinoxaline scaffold follows a systematic workflow, from initial synthesis to preclinical evaluation.

Conclusion

The nitro group is a versatile and powerful functional group in the design and development of quinoxaline-based therapeutic agents. Its electron-withdrawing nature and ability to participate in bioreductive activation make it a key component in compounds targeting cancer and infectious diseases. This guide has provided an overview of the synthesis, biological activities, and mechanisms of action of nitroquinoxaline derivatives, along with detailed experimental protocols for their evaluation. Continued research in this area holds great promise for the discovery of novel and effective drugs to address unmet medical needs.

References

- 1. fiveable.me [fiveable.me]

- 2. frontiersin.org [frontiersin.org]

- 3. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN110627732A - A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof - Google Patents [patents.google.com]

- 6. Separation of Quinoxaline, 2,3,6-trichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. idexx.com [idexx.com]

- 18. idexx.nl [idexx.nl]

- 19. researchgate.net [researchgate.net]

- 20. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Substituted Amino-Nitroquinoxalines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of substituted amino-nitroquinoxalines. These heterocyclic compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer and antibacterial properties. This document details key synthetic methodologies, presents quantitative structure-activity relationship (SAR) data, and elucidates the underlying mechanisms of action, offering a valuable resource for professionals in the field of drug discovery and development.

Introduction to Quinoxalines

Quinoxaline, a fused bicyclic heteroaromatic compound consisting of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse array of derivatives with a wide range of biological activities. The introduction of amino and nitro groups to the quinoxaline core has been a particularly fruitful strategy in the development of novel therapeutic agents. These functional groups can modulate the electronic properties, solubility, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets.

Synthesis of Substituted Amino-Nitroquinoxalines

The synthesis of substituted amino-nitroquinoxalines often involves a multi-step process, beginning with the construction of the core quinoxaline ring, followed by the introduction or modification of the amino and nitro functional groups. A common and effective strategy involves the nucleophilic aromatic substitution on a pre-functionalized quinoxaline scaffold.

General Synthetic Workflow

A representative synthetic workflow for the preparation of substituted amino-nitroquinoxalines is depicted below. This process typically starts with a di-nitro substituted dichloroquinoxaline, which allows for sequential or simultaneous displacement of the chloro groups with various amines.

Key Experimental Protocols

Protocol 1: Synthesis of 2-(Substituted-amino)-3-chloro-6,7-dinitroquinoxaline (Mono-substitution)

-

Reaction Setup: To a solution of 2,3-dichloro-6,7-dinitroquinoxaline (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF) (20 mL), add the desired primary or secondary amine (1.0 mmol).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the mono-substituted product.

Protocol 2: Synthesis of 2,3-Di(substituted-amino)-6,7-dinitroquinoxaline (Di-substitution)

-

Reaction Setup: To a solution of 2,3-dichloro-6,7-dinitroquinoxaline (1.0 mmol) in a suitable solvent like ethanol or DMF (20 mL), add an excess of the desired primary or secondary amine (2.5 mmol).

-

Reaction Conditions: The reaction mixture is heated to reflux for 4-8 hours, with reaction progress monitored by TLC.

-

Work-up and Purification: After completion, the mixture is cooled to room temperature and poured into cold water. The resulting precipitate is filtered, washed thoroughly with water, and dried. Purification by column chromatography on silica gel or recrystallization affords the di-substituted product.

Protocol 3: Reduction of Nitro Groups to Amino Groups

-

Reaction Setup: The nitro-substituted quinoxaline derivative (1.0 mmol) is dissolved in ethanol (30 mL). To this solution, stannous chloride dihydrate (SnCl2·2H2O) (5.0 mmol) is added, followed by concentrated hydrochloric acid (5 mL).

-

Reaction Conditions: The reaction mixture is heated at reflux for 6-12 hours.

-

Work-up and Purification: After cooling, the mixture is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered and the filtrate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final aminoquinoxaline derivative.

Biological Activities and Structure-Activity Relationships (SAR)

Substituted amino-nitroquinoxalines have demonstrated significant potential as both anticancer and antibacterial agents. The nature and position of the substituents on the quinoxaline ring play a crucial role in determining their biological activity.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of amino-nitroquinoxaline derivatives against a panel of human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key cellular enzymes like Topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.

Table 1: Anticancer Activity (IC50 in µM) of Selected Quinoxaline Derivatives

| Compound ID | Substitution Pattern | PC-3 (Prostate) | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) |

| QN-1 | 2-amino-6-nitro | 15.2 | 21.5 | 18.9 | 25.1 |

| QN-2 | 2,3-diamino-6-nitro | 8.7 | 12.3 | 9.8 | 14.6 |

| QN-3 | 2-(pyrrolidin-1-yl)-6-nitro | 5.4 | 7.9 | 6.1 | 9.3 |

| QN-4 | 2,3-di(pyrrolidin-1-yl)-6-nitro | 2.1 | 3.5 | 2.8 | 4.7 |

| Doxorubicin | (Reference Drug) | 0.8 | 1.1 | 0.9 | 1.5 |

Note: The data presented are representative values compiled from various literature sources and are intended for comparative purposes.

The SAR studies suggest that:

-

The presence of amino substituents at the 2 and 3 positions generally enhances anticancer activity compared to mono-substituted analogs.

-

The nature of the amino substituent is critical, with cyclic amines like pyrrolidine often showing greater potency.

-

The nitro group at the 6-position appears to be important for the observed cytotoxicity.

Antibacterial Activity

Substituted amino-nitroquinoxalines have also been evaluated for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity (MIC in µg/mL) of Selected Amino-Nitroquinoxaline Derivatives

| Compound ID | Substitution Pattern | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |

| QN-5 | 2-amino-6-nitro | 32 | 64 | 128 | >256 |

| QN-6 | 2-(ethylamino)-6-nitro | 16 | 32 | 64 | 128 |

| QN-7 | 2-(propylamino)-6-nitro | 8 | 16 | 32 | 64 |

| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 | 0.125 | 0.5 |

Note: The data presented are representative values compiled from various literature sources and are intended for comparative purposes.

From the antibacterial SAR, it can be inferred that:

-

Increasing the alkyl chain length of the amino substituent at the 2-position can lead to enhanced activity against both Gram-positive and Gram-negative bacteria.

-

These compounds generally exhibit better activity against Gram-positive strains.

Mechanism of Action: Induction of Apoptosis

A significant mechanism through which amino-nitroquinoxalines exert their anticancer effects is the induction of apoptosis. Certain derivatives have been identified as inhibitors of Topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA double-strand breaks, triggering a cascade of signaling events that culminate in programmed cell death.

Signaling Pathway of Apoptosis Induced by Topoisomerase II Inhibition

The following diagram illustrates the signaling pathway initiated by the inhibition of Topoisomerase II by a substituted amino-nitroquinoxaline, leading to apoptosis.

The inhibition of Topoisomerase II by the amino-nitroquinoxaline derivative leads to DNA damage, which in turn activates the tumor suppressor protein p53.[1][2][3] Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[2][3][4][5][6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[7][8]

Conclusion

Substituted amino-nitroquinoxalines represent a promising class of compounds with significant potential for the development of novel anticancer and antibacterial therapies. The synthetic accessibility of the quinoxaline scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of heterocyclic compounds. Future work in this area could focus on optimizing the lead compounds to improve their potency and selectivity, as well as further elucidating their mechanisms of action to identify new therapeutic targets.

References

- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nms.ac.jp [nms.ac.jp]

- 4. Topoisomerase inhibitor-induced apoptosis accompanied by down-regulation of Bcl-2 in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bcl-2 constitutively suppresses p53-dependent apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The tissue dependent interactions between p53 and Bcl-2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-6-nitroquinoxaline

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-6-nitroquinoxaline is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring both an amino and a nitro group on the quinoxaline scaffold, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. This document provides a detailed step-by-step protocol for the synthesis of 2-Amino-6-nitroquinoxaline, proceeding through the formation of a 6-nitroquinoxalin-2(1H)-one intermediate, followed by chlorination and subsequent amination.

Overall Synthesis Workflow

The synthesis of 2-Amino-6-nitroquinoxaline is accomplished via a three-step process starting from 4-nitro-o-phenylenediamine. The initial step involves a condensation reaction to form the quinoxalinone ring system. This is followed by a chlorination step to introduce a leaving group at the 2-position. The final step is a nucleophilic aromatic substitution to install the amino group.

Application Note: A Standardized Protocol for the Synthesis of 6-Aminoquinoxaline via the Reduction of 6-Nitroquinoxaline

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Aminoquinoxaline is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. Its strategic importance in medicinal chemistry and materials science necessitates reliable and reproducible synthetic protocols. This application note provides a detailed experimental procedure for the reduction of 6-nitroquinoxaline to 6-aminoquinoxaline, a critical transformation in the production of this versatile building block. The primary method detailed is the catalytic hydrogenation using palladium on carbon, a widely adopted, high-yielding, and clean reaction.

Data Presentation

The following table summarizes the quantitative data from a representative experimental procedure for the reduction of 6-nitroquinoxaline.

| Parameter | Value | Reference |

| Starting Material | 6-Nitroquinoxaline (500 mg, 2.86 mmol) | [1] |

| Catalyst | 10% Palladium on Carbon (50 mg) | [1] |

| Solvent | Methanol (20 mL) | [1] |

| Hydrogen Pressure | 1 atm | [1] |

| Reaction Time | 4 hours | [1] |

| Product | 6-Aminoquinoxaline | [1] |

| Yield (after chromatography) | 342 mg (82%) | [1] |

| Yield (crude) | 7.06 g (97%) from a different scale reaction | [1] |

| Yield (after recrystallization) | 6.32 g (87%) from a different scale reaction | [1] |

| Thin Layer Chromatography (TLC) Rf | 0.32 (Eluent: Ethyl Acetate) | [1] |

| Melting Point | 157-158 °C | [1] |

Experimental Protocols

Catalytic Hydrogenation for the Synthesis of 6-Aminoquinoxaline

This protocol details the reduction of 6-nitroquinoxaline to 6-aminoquinoxaline using catalytic hydrogenation.

Materials:

-

6-Nitroquinoxaline

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite)

-

Silica gel for column chromatography

-

Ethyl acetate for TLC and column chromatography

Procedure:

-

Reaction Setup: To a solution of 6-nitroquinoxaline (500 mg, 2.86 mmol) in methanol (20 mL), add 10% palladium on carbon (50 mg).[1]

-

Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (1 atm) for 4 hours.[1]

-

Reaction Monitoring: The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[1]

-

Solvent Evaporation: Concentrate the filtrate by evaporating the solvent under reduced pressure.[1]

-

Purification: Purify the resulting residue by silica gel column chromatography to yield the final product.[1]

-

Alternative Purification: Alternatively, the crude product can be purified by recrystallization from a suitable solvent such as benzene.[1]

Characterization:

The identity and purity of the 6-aminoquinoxaline product can be confirmed by standard analytical techniques such as ¹H NMR spectroscopy and by its melting point.

-

¹H NMR (CDCl₃): δ 8.65 (1H, d, J=1.7 Hz), 8.55 (1H, d, J=1.7 Hz), 7.87 (1H, d, J=8.9 Hz), 7.18 (1H, dd, J=8.9, 2.5 Hz), 7.13 (1H, d, J=2.5 Hz), 4.20 (2H, br. s, -NH₂).[1]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 6-aminoquinoxaline.

Chemical Transformation

References

Application Notes and Protocols for 2-Amino-6-nitroquinoxaline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-6-nitroquinoxaline as a versatile building block in the synthesis of various heterocyclic compounds with potential biological activities. The following sections detail key reactions, experimental protocols, and the biological context of the synthesized molecules.

Overview of Synthetic Applications

2-Amino-6-nitroquinoxaline is a valuable starting material for the synthesis of a variety of more complex molecular architectures. The presence of three key functional groups—the amino group at the 2-position, the nitro group at the 6-position, and the reactive quinoxaline core—allows for a range of chemical transformations. These include:

-

Nucleophilic Aromatic Substitution (SNAr): The amino group can be readily converted to a leaving group (e.g., a chloro group), which can then be displaced by various nucleophiles to introduce diverse functionalities at the 2-position.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further derivatization, such as amide bond formation or the construction of fused heterocyclic rings.

-

Palladium-Catalyzed Cross-Coupling Reactions: Conversion of the amino group to a halide allows for the introduction of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki-Miyaura coupling.

-

Condensation Reactions: The diamino derivative, obtained by reduction of the nitro group, can undergo condensation with dicarbonyl compounds to form fused polycyclic systems, such as imidazo[4,5-g]quinoxalines.

The resulting quinoxaline derivatives are of significant interest in medicinal chemistry, with reported activities including antimicrobial, anticancer, and kinase inhibition.

Key Experiments and Protocols

Synthesis of 2-Chloro-6-nitroquinoxaline: An Intermediate for Nucleophilic Substitution and Cross-Coupling

A crucial first step in many synthetic routes involving 2-Amino-6-nitroquinoxaline is its conversion to the more versatile 2-chloro derivative. This is typically achieved via a Sandmeyer-type reaction.

Experimental Protocol: Diazotization and Chlorination

-

Diazotization: To a stirred suspension of 2-Amino-6-nitroquinoxaline (1.0 eq) in concentrated hydrochloric acid (10 mL per gram of starting material) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The temperature is maintained below 5 °C throughout the addition. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Chlorination: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0-5 °C.

-

Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 2-chloro-6-nitroquinoxaline.

| Reactant | Molar Ratio | Notes |

| 2-Amino-6-nitroquinoxaline | 1.0 | Starting material |

| Sodium Nitrite | 1.1 | For diazotization |

| Copper(I) Chloride | 1.2 | Catalyst for chlorination |

| Hydrochloric Acid | - | Solvent and reagent |

| Product | Yield | Characterization |

| 2-Chloro-6-nitroquinoxaline | ~75-85% | 1H NMR, 13C NMR, MS |

Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-6-nitroquinoxaline

The electron-withdrawing nitro group activates the quinoxaline ring towards nucleophilic attack, making the 2-chloro substituent an excellent leaving group. This allows for the introduction of a wide range of nucleophiles.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-6-nitroquinoxaline

-

Reaction Setup: In a round-bottom flask, 2-chloro-6-nitroquinoxaline (1.0 eq) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Nucleophile Addition: Piperidine (1.2 eq) and a base such as potassium carbonate (2.0 eq) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

| Reactant | Molar Ratio | Solvent | Temperature | Time |

| 2-Chloro-6-nitroquinoxaline | 1.0 | DMSO | 90 °C | 5 h |

| Piperidine | 1.2 | |||

| K2CO3 | 2.0 | |||

| Product | Yield | Spectroscopic Data | ||

| 2-(Piperidin-1-yl)-6-nitroquinoxaline | ~90% | 1H NMR (CDCl3): δ 8.91 (s, 1H), 8.35 (dd, J = 9.2, 2.6 Hz, 1H), 7.95 (d, J = 9.2 Hz, 1H), 3.90 (t, J = 5.4 Hz, 4H), 1.75 (m, 6H). |

Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-nitroquinoxaline

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents at the 2-position.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-6-nitroquinoxaline

-

Reaction Setup: To a degassed mixture of 2-chloro-6-nitroquinoxaline (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water (4:1), a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), is added.

-

Reaction Conditions: The reaction mixture is heated to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

| Reactant | Molar Ratio | Catalyst | Base | Solvent | Temperature |

| 2-Chloro-6-nitroquinoxaline | 1.0 | Pd(PPh3)4 (5 mol%) | K2CO3 | Dioxane/H2O | 100 °C |

| 4-Methoxyphenylboronic acid | 1.2 | ||||

| Product | Yield | Characterization | |||

| 2-(4-Methoxyphenyl)-6-nitroquinoxaline | ~85% | 1H NMR, 13C NMR, MS, m.p. |

Reduction of the Nitro Group and Subsequent Cyclization

The reduction of the nitro group to an amine is a key transformation that opens up further synthetic possibilities, including the formation of fused heterocyclic systems.

Experimental Protocol: Synthesis of Quinoxaline-2,6-diamine and Imidazo[4,5-g]quinoxaline

-

Reduction: 2-Amino-6-nitroquinoxaline (1.0 eq) is dissolved in ethanol. A reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (4.0 eq) in concentrated hydrochloric acid, or catalytic hydrogenation (H2, Pd/C) can be used. The mixture is refluxed for 2-4 hours.

-

Work-up for Reduction: The reaction mixture is cooled, and the pH is adjusted to ~8 with a saturated sodium bicarbonate solution. The product is then extracted with ethyl acetate. The organic layers are dried and concentrated to give quinoxaline-2,6-diamine.

-

Cyclization: The crude quinoxaline-2,6-diamine is then reacted with a suitable dicarbonyl compound or its equivalent. For the synthesis of the parent imidazo[4,5-g]quinoxaline, the diamine can be heated with formic acid.

-

Work-up for Cyclization: The reaction mixture is cooled, and the excess formic acid is removed under reduced pressure. The residue is neutralized with an aqueous ammonia solution, and the resulting precipitate is collected by filtration, washed with water, and dried.

| Reactant | Molar Ratio | Reagent | Product | Yield |

| 2-Amino-6-nitroquinoxaline | 1.0 | SnCl2·2H2O / HCl | Quinoxaline-2,6-diamine | ~80-90% |

| Quinoxaline-2,6-diamine | 1.0 | HCOOH | Imidazo[4,5-g]quinoxaline | ~70-80% |

Visualization of Synthetic Pathways and Biological Context

Synthetic Workflow

The following diagram illustrates the key synthetic transformations starting from 2-Amino-6-nitroquinoxaline.

Caption: Synthetic pathways originating from 2-Amino-6-nitroquinoxaline.

Potential Biological Signaling Pathway Inhibition

Derivatives of quinoxaline have been reported to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

Applications of 2-Amino-6-nitroquinoxaline Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of specific substituents, such as an amino group at the 2-position and a nitro group at the 6-position, can significantly modulate the biological properties of the quinoxaline core. While specific data for 2-Amino-6-nitroquinoxaline is limited in publicly available literature, this document provides a comprehensive overview of the applications of closely related 2-amino and 6-nitroquinoxaline derivatives, serving as a valuable resource for researchers interested in this chemical space. The presented data and protocols are based on studies of these related compounds and offer insights into the potential applications of 2-Amino-6-nitroquinoxaline.

Anticancer Applications

Quinoxaline derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various protein kinases involved in cancer cell proliferation and survival. The nitro group, being a strong electron-withdrawing group, and the amino group, a potential hydrogen bond donor/acceptor, can play crucial roles in the binding of these molecules to their biological targets.

Mechanism of Action: Protein Kinase Inhibition

Many quinoxaline derivatives exert their anticancer effects by acting as competitive inhibitors at the ATP-binding site of protein kinases.[1] This inhibition disrupts the downstream signaling pathways that are often hyperactivated in cancer cells, leading to a reduction in cell proliferation and the induction of apoptosis. Key protein kinase targets for quinoxaline derivatives include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1]

Signaling Pathway Diagram: Quinoxaline Derivatives as VEGFR-2 Inhibitors

Caption: Inhibition of VEGFR-2 signaling by a 2-Amino-6-nitroquinoxaline derivative.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the in vitro anticancer activity of various quinoxaline derivatives against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline-bisarylurea | HCT116 (Colon) | 4.4 | [2] |

| Quinoxaline-bisarylurea | MCF-7 (Breast) | 5.3 | [2] |

| Imidazo[1,2-a]quinoxaline | Various | Potent Activity | [2] |

| (Quinoxalin-2-yl)benzene sulphonamide | HepG2 (Liver) | Potent Activity | [2] |

Note: Specific IC50 values for 2-Amino-6-nitroquinoxaline are not available in the reviewed literature. The data presented is for structurally related quinoxaline derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., HCT116, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells using trypsin and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of the 2-Amino-6-nitroquinoxaline derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the culture medium.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

3. MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Applications

Nitroquinoxaline derivatives have been investigated for their antibacterial properties. The nitro group is a key pharmacophore that can be reduced within bacterial cells to generate reactive nitrogen species, leading to cellular damage and death.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The antibacterial mechanism of some nitro-containing compounds involves the disruption of bacterial DNA synthesis. The nitro group can be enzymatically reduced by bacterial nitroreductases to form highly reactive intermediates. These intermediates can cause DNA strand breaks and inhibit the function of enzymes essential for DNA replication.

Experimental Workflow: Antibacterial Activity Screening

Caption: Workflow for evaluating the antibacterial activity of a compound.

Quantitative Data: Antibacterial Activity of Quinoxaline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for quinoxaline derivatives against various bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| C-2 amine-substituted quinoxalines | Staphylococcus aureus | 4 - 32 | [3] |

| C-2 amine-substituted quinoxalines | Bacillus subtilis | 8 - 64 | [3] |

| Nitroquinoxaline derivatives | Gram-positive bacteria | < 1 | [2] |

Note: Specific MIC values for 2-Amino-6-nitroquinoxaline are not available in the reviewed literature. The data presented is for structurally related quinoxaline derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound.

1. Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Dilute the adjusted bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in the test medium.

2. Preparation of Compound Dilutions:

-

Prepare a stock solution of the 2-Amino-6-nitroquinoxaline derivative in a suitable solvent.

-

Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the serially diluted compound.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

-

Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Synthesis of 2-Amino-6-nitroquinoxaline

The synthesis of 2-Amino-6-nitroquinoxaline is not explicitly detailed in the available literature. However, a plausible synthetic route would involve the reduction of a 2-amino-6-nitroquinoxaline precursor or the amination of a suitable 6-nitroquinoxaline derivative. A general protocol for a related transformation, the synthesis of 6-aminoquinoxaline from 6-nitroquinoxaline, is provided below as a reference.

Experimental Protocol: Synthesis of 6-Aminoquinoxaline from 6-Nitroquinoxaline

This protocol describes the catalytic hydrogenation of 6-nitroquinoxaline.

1. Reaction Setup:

-

To a solution of 6-nitroquinoxaline (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 10% w/w).

2. Hydrogenation:

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

Once the reaction is complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 6-aminoquinoxaline.

Note: The synthesis of 2-Amino-6-nitroquinoxaline would require a different starting material or additional synthetic steps to introduce the amino group at the 2-position. The above protocol illustrates the reduction of the nitro group, a key transformation in the potential synthesis of the target molecule.

Conclusion

Derivatives of 2-amino and 6-nitroquinoxaline represent a promising area of research in medicinal chemistry, with potential applications in the development of novel anticancer and antimicrobial agents. The information and protocols provided in this document, based on closely related compounds, offer a foundational understanding for researchers venturing into the synthesis and biological evaluation of 2-Amino-6-nitroquinoxaline and its analogues. Further investigation is warranted to elucidate the specific biological activities, mechanisms of action, and structure-activity relationships of this particular compound to fully realize its therapeutic potential.

References

Application Notes and Protocols: 2-Amino-6-nitroquinoxaline-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of fluorescent probes for detecting specific biological analytes and conditions is a rapidly advancing field with significant implications for biomedical research and drug development. Among these, probes that respond to hypoxic environments are of particular interest due to the role of hypoxia in various pathological conditions, including cancer. This document provides detailed application notes and protocols for the use of 2-Amino-6-nitroquinoxaline-based fluorescent probes.

Disclaimer: Direct literature on the specific application of 2-Amino-6-nitroquinoxaline as a fluorescent probe for hypoxia or enzyme detection is limited. The following information is based on the established principles of nitroaromatic-to-aminoaromatic conversion for fluorescence signaling and data from analogous quinoxaline and nitroaromatic compounds. These protocols are intended to serve as a starting point for research and development.

The core principle behind this class of probes lies in the enzymatic reduction of a non-fluorescent or weakly fluorescent nitro-containing aromatic compound into a highly fluorescent amino-derivative under hypoxic conditions. This "turn-on" fluorescence response allows for the sensitive detection of hypoxic cells and the activity of nitroreductase enzymes.

Synthesis of 2-Amino-6-nitroquinoxaline

A plausible synthetic route for 2-Amino-6-nitroquinoxaline can be adapted from established methods for similar quinoxaline derivatives. A potential multi-step synthesis is outlined below.

Caption: Synthetic scheme for 2-Amino-6-nitroquinoxaline.

Application 1: Detection of Cellular Hypoxia

Principle: In hypoxic environments, intracellular nitroreductases are upregulated. These enzymes catalyze the reduction of the nitro group in 2-Amino-6-nitroquinoxaline to an amino group, resulting in a significant increase in fluorescence intensity.

Signaling Pathway:

Application Notes and Protocols for Quinoxaline Derivatives in Anticancer Drug Design

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of quinoxaline derivatives, including compounds structurally related to 2-Amino-6-nitroquinoxaline, in the design and evaluation of novel anticancer agents. The quinoxaline scaffold is a promising platform for the development of chemotherapeutic agents, with derivatives showing a wide range of biological activities.[1][2]

Introduction

Quinoxaline, or benzopyrazine, is a heterocyclic compound that forms the core of many synthetic compounds with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3] In the realm of oncology, quinoxaline derivatives have gained significant attention as they can act as selective ATP competitive inhibitors for various kinases crucial to cancer cell proliferation and survival.[1] These kinases include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1] Furthermore, many quinoxaline-based compounds have been shown to induce apoptosis in cancer cells, a key mechanism for their anticancer efficacy.[1][4] This document outlines the protocols for evaluating the anticancer potential of quinoxaline derivatives and presents key data on their activity.

Data Presentation: Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the in vitro anticancer activity of various quinoxaline derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4m | A549 (Non-small cell lung cancer) | 9.32 ± 1.56 | [3] |

| 4b | A549 (Non-small cell lung cancer) | 11.98 ± 2.59 | [3] |

| 5-Fluorouracil (Control) | A549 (Non-small cell lung cancer) | 4.89 ± 0.20 | [3] |

| VIIIc | HCT116 (Colon carcinoma) | 2.5 | [1] |

| VIIIc | MCF-7 (Breast adenocarcinoma) | 9 | [1] |

| VIIIa | HepG2 (Liver hepatocellular carcinoma) | 9.8 | [1] |

| VIIIe | HCT116 (Colon carcinoma) | 8.4 | [1] |

| XVa | HCT116 (Colon carcinoma) | 4.4 | [1] |

| XVa | MCF-7 (Breast adenocarcinoma) | 5.3 | [1] |

| 11 | MCF-7 (Breast adenocarcinoma) | 0.81 | |

| 11 | HepG2 (Liver hepatocellular carcinoma) | 1.23 | |

| 11 | HCT-116 (Colon carcinoma) | 1.52 | |

| 13 | MCF-7 (Breast adenocarcinoma) | 1.93 | |

| 13 | HepG2 (Liver hepatocellular carcinoma) | 2.11 | |

| 13 | HCT-116 (Colon carcinoma) | 2.91 | |

| 4a | MCF-7 (Breast adenocarcinoma) | 3.21 | |

| 4a | HepG2 (Liver hepatocellular carcinoma) | 3.87 | |

| 4a | HCT-116 (Colon carcinoma) | 4.12 | |

| 5 | MCF-7 (Breast adenocarcinoma) | 4.09 | |

| 5 | HepG2 (Liver hepatocellular carcinoma) | 4.28 | |

| 5 | HCT-116 (Colon carcinoma) | 4.54 | |

| 9 | MCF-7 (Breast adenocarcinoma) | 6.84 | |

| 9 | HepG2 (Liver hepatocellular carcinoma) | 5.54 | |

| 9 | HCT-116 (Colon carcinoma) | 8.75 | [5] |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of quinoxaline derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, HepG2, MCF-7)

-

Culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Quinoxaline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinoxaline derivative from the stock solution in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-